1-(3-(Trifluoromethyl)phenyl)ethanol

Descripción

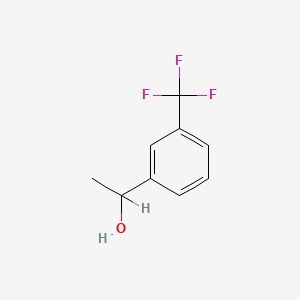

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVXCOKNHXMBQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963381 | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454-91-1 | |

| Record name | 1-(3-(Trifluoromethyl)phenyl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 454-91-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 3 Trifluoromethyl Phenyl Ethanol

Enantioselective Synthesis Strategies

The primary route to enantiomerically pure 1-(3-(trifluoromethyl)phenyl)ethanol involves the asymmetric reduction of its prochiral ketone precursor, 3'-(trifluoromethyl)acetophenone (B147564). Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods, offering high stereoselectivity under mild reaction conditions.

Asymmetric Reduction of 3'-(Trifluoromethyl)acetophenone

Biocatalytic approaches, utilizing either whole microbial cells or isolated enzymes, have been extensively explored for the asymmetric reduction of 3'-(trifluoromethyl)acetophenone to produce chiral this compound with high enantiomeric excess.

Whole-cell biocatalysis is an attractive method due to its operational simplicity and the elimination of the need for costly cofactor regeneration. nih.gov A variety of microorganisms have been identified and engineered for the efficient and stereoselective reduction of 3'-(trifluoromethyl)acetophenone.

Notably, recombinant Escherichia coli cells expressing a carbonyl reductase have been effectively used. nih.govnih.gov Studies have also demonstrated the utility of various yeast and bacteria, including Candida tropicalis, Geotrichum candidum, Rhodococcus erythropolis, and Lactobacillus kefir, in catalyzing this transformation. nih.govresearchgate.netnih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net For instance, Candida tropicalis 104 has been shown to produce (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol with high efficiency. nih.govmdpi.comresearchgate.net While this is a structurally related compound, the principles of whole-cell catalysis are directly applicable. The choice of microorganism often dictates the stereochemical outcome of the reduction, yielding either the (R)- or (S)-enantiomer.

| Microorganism | Product Enantiomer | Substrate Concentration | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Recombinant E. coli BL21(DE3) expressing LXCAR-S154Y | (R) | 200 mM | 91.5 | >99.9 | nih.govnih.gov |

| Candida tropicalis 104 | (S) | 200 mM | 86.2 | >99.9 | nih.govmdpi.com |

| Lactobacillus kefir | (R) | Not Specified | Not Specified | Excellent | nih.gov |

The use of isolated enzymes, such as ketoreductases (KREDs) and carbonyl reductases (CRs), offers advantages in terms of higher catalyst concentration and the elimination of cellular side reactions. nih.govrsc.org These enzymes, often derived from the microorganisms mentioned previously, are highly selective catalysts for the reduction of ketones. rsc.org

A carbonyl reductase from Lactobacillus kefir (LkCR) was identified through genome mining and successfully used for the synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol (B145695). nih.gov Similarly, a carbonyl reductase from Leifsonia xyli (LxCAR) and its variants have been employed for the production of the (R)-enantiomer of this compound. nih.govrsc.orgchemicalbook.com These enzyme-catalyzed reductions typically require a nicotinamide (B372718) cofactor (NADH or NADPH), which necessitates an effective cofactor regeneration system, often achieved by using a secondary enzyme like glucose dehydrogenase (GDH). nih.gov

| Enzyme (Source) | Product Enantiomer | Substrate Concentration | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Carbonyl Reductase (Kluyveromyces thermotolerans) | (R) | 10 mM | Quantitative | >99 | nih.gov |

| Carbonyl Reductase LxCAR-S154Y (Leifsonia xyli) | (R) | Not specified | Not specified | >99.9 | nih.govchemicalbook.com |

| Ketoreductase P1B2 (Codexis) | (R) | 150 g/L | 98-99 | >99 | nih.gov |

| ChKRED20 (Chryseobacterium sp. CA49) | (R) | 150 g/L | >99 | >99.9 | nih.gov |

To enhance the efficiency and productivity of the biocatalytic reduction, optimization of reaction parameters is crucial. Key factors include pH, temperature, and the choice of co-substrate for cofactor regeneration. nih.govnih.govmdpi.comresearchgate.netnih.gov

For the whole-cell reduction using recombinant E. coli, the optimal conditions were found to be a pH of 7.0 and a temperature of 30°C. nih.govnih.gov The addition of a co-substrate is often necessary to drive the regeneration of the required NADH or NADPH cofactor. Isopropanol has been identified as a highly effective co-substrate, significantly boosting the product yield. nih.gov

Medium engineering represents another powerful strategy to improve biocatalytic efficiency, particularly for hydrophobic substrates like 3'-(trifluoromethyl)acetophenone. The low aqueous solubility of this substrate can limit its availability to the biocatalyst. nih.govchemicalbook.com The addition of surfactants, such as Tween-20, can increase substrate solubility and enhance the reaction rate. nih.govnih.gov Furthermore, the use of natural deep eutectic solvents (NADES), like a mixture of choline (B1196258) chloride and lysine, has been shown to further improve the product yield, reaching up to 91.5% at a high substrate concentration of 200 mM. nih.govnih.gov

| Parameter | Condition | Effect | Reference |

|---|---|---|---|

| pH | 7.0 | Optimal for recombinant E. coli reduction | nih.govnih.gov |

| Temperature | 30°C | Optimal for recombinant E. coli reduction | nih.govnih.gov |

| Co-substrate | 15% (v/v) Isopropanol | Achieved 95.8% yield | nih.gov |

| Surfactant | 0.6% (w/v) Tween-20 | Increased substrate concentration by 4.0-fold | nih.govnih.gov |

| NADES | 4% (w/v) Choline chloride:Lysine (1:1) | Achieved 91.5% yield at 200 mM substrate | nih.govnih.gov |

Immobilization of biocatalysts, both whole cells and isolated enzymes, is a key strategy for improving their stability, facilitating their separation from the reaction mixture, and enabling their reuse over multiple cycles. researchgate.netaltervista.org This is particularly important for industrial applications to reduce costs and streamline processes.

Ketoreductases have been successfully immobilized on various supports, such as resin EC-HFA, via covalent binding. researchgate.netacs.orgmdpi.com Immobilized enzymes often exhibit enhanced stability in organic solvents and can be employed in both batch and continuous flow reactors. researchgate.netaltervista.orgacs.org For example, an immobilized ketoreductase was used for the synthesis of (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol, achieving a 98% yield with over 99% ee in a solvent system containing hexanes and isopropanol. researchgate.netacs.org The reusability of such immobilized systems is a significant advantage, with some retaining a substantial portion of their activity even after multiple reaction cycles. researchgate.net

Asymmetric Catalytic Hydrogenation

Asymmetric catalytic hydrogenation of the prochiral ketone, 3'-(trifluoromethyl)acetophenone, represents a direct and atom-economical route to the chiral alcohol. This transformation is typically achieved using transition metal catalysts complexed with chiral ligands.

Ruthenium(II) complexes, particularly those developed by Noyori and coworkers, are highly effective for the asymmetric transfer hydrogenation (ATH) of ketones. kanto.co.jp These catalysts typically feature a Ru(II) center coordinated to a chiral N-tosylated diamine ligand, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), and an η6-arene ligand. kanto.co.jpsoton.ac.uk The hydrogen source is often an isopropanol/alkali base mixture or a formic acid/triethylamine (FA/TEA) azeotrope. kanto.co.jpsoton.ac.uk The transfer of hydrogen from the donor to the ketone is mediated by the bifunctional nature of the catalyst, involving an N-H bond in the ligand framework that participates in the catalytic cycle. worktribe.com While highly efficient for many acetophenone (B1666503) derivatives, yielding excellent enantioselectivities, the application to specific substrates like 3'-(trifluoromethyl)acetophenone can present challenges such as harsh reaction conditions. soton.ac.ukresearchgate.net

Table 1: Representative Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone Derivatives (Note: Data is illustrative of the catalyst system's general effectiveness for related substrates)

| Catalyst System | Substrate | H-Source | Conversion | Enantiomeric Excess (ee) | Reference |

| Ru(II)-TsDPEN Complex | Acetophenone | i-PrOH/Base | High | >98% | kanto.co.jp |

| Ru(II) Biphenyl TsDPEN | Acetophenone Derivatives | FA/TEA (5:2) | Good | Excellent | soton.ac.uk |

Rhodium-based catalysts are also employed for the asymmetric hydrogenation of ketones. nih.govresearchgate.net For instance, the heterogeneous enantioselective hydrogenation of the structurally similar 3,5-di-(trifluoromethyl)-acetophenone has been studied using a rhodium on alumina (B75360) (Rh/Al2O3) catalyst modified by chiral alkaloids like cinchonidine (B190817) and its derivatives. researchgate.netethz.ch Interestingly, modification of the cinchonidine modifier, such as by etherification, can lead to an inversion of the resulting product's stereochemistry. researchgate.net While effective, the efficiency of rhodium-cinchona systems can sometimes be lower than platinum-based systems, which may be attributed to weaker modifier adsorption and faster hydrogenation of the alkaloid itself. researchgate.net

The success of asymmetric hydrogenation is critically dependent on the design of the chiral ligand. The ligand creates a chiral environment around the metal center, which directs the stereochemical outcome of the hydrogenation. acs.org For Ru(II) and other transition metal catalysts, ligands based on the 1,2-diaminocyclohexane motif are common. researchgate.net The electronic and steric properties of the ligand are fine-tuned to maximize both catalytic activity and enantioselectivity. For example, the presence of an N-H functionality in the ligand is a successful strategy for developing effective Ru(II) catalysts for transfer hydrogenation. worktribe.com The optimization process involves modifying the ligand backbone and its substituents to create a catalyst that provides the best fit for the specific substrate, such as 3'-(trifluoromethyl)acetophenone. acs.org

Other Asymmetric Methodologies (e.g., Hydrosilylation, Chiral Oxazaborolidine Reduction)

Beyond catalytic hydrogenation, other asymmetric methods are effective for the synthesis of this compound.

Asymmetric Hydrosilylation: This method involves the addition of a hydrosilane across the C=O bond of the ketone, followed by hydrolysis to yield the chiral alcohol. The reaction is catalyzed by a transition metal complex, such as iridium or copper, with a chiral ligand. researchgate.net For acetophenone, chiral thiourea (B124793) ligands have been used with zinc-based catalysts and polymethylhydrosiloxane (B1170920) (PMHS) as the reducing agent, achieving good enantioselectivity. researchgate.net

Chiral Oxazaborolidine Reduction: The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the enantioselective reduction of prochiral ketones. santiago-lab.com This reaction uses a chiral oxazaborolidine as a catalyst, which coordinates to a borane (B79455) reducing agent (e.g., BH3-THF or BH3-SMe2). santiago-lab.comnih.gov The catalyst, generated in situ from a chiral amino alcohol like (1S, 2R)-(-)-cis-1-amino-2-indanol, activates the borane and directs its delivery to one face of the ketone. ijprs.comnih.gov This method has proven effective for trifluoromethyl ketones. nih.gov The addition of a Lewis acid, such as BF3, can enhance enantioselectivity by coordinating to the trifluoromethyl ketone, thereby stabilizing the complex in the transition state. nih.govresearchgate.net

Table 2: Comparison of Other Asymmetric Methodologies for Ketone Reduction

| Methodology | Catalyst System | Reducing Agent | Key Features | Reference |

| Asymmetric Hydrosilylation | Copper(II) acetate (B1210297) / Chiral diphosphine | PMHS | High efficiency in air at room temperature. | researchgate.net |

| Chiral Oxazaborolidine Reduction | In situ generated oxazaborolidine from (1S, 2R)-(-)-cis-1-amino-2-indanol | Tetrabutylammonium borohydride | High enantioselectivity (up to 96% ee) for substituted acetophenones. | ijprs.com |

| CBS Reduction | Chiral lactam alcohol / Borane | BH3-THF | Effective for trifluoromethyl ketones; ee enhanced by BF3 additive. | nih.gov |

Enantioselective Transesterification of Racemic Mixtures

An alternative to asymmetric synthesis is the kinetic resolution of a racemic mixture of this compound. This process separates the enantiomers based on their different reaction rates with a chiral catalyst or reagent.

Enzymatic kinetic resolution is a highly effective and environmentally benign method for separating alcohol enantiomers. researchgate.net Lipases, particularly Candida antarctica lipase (B570770) B (CAL-B), are widely used for this purpose. nih.govnih.gov The process involves the enantioselective acylation (transesterification) of the racemic alcohol using an acyl donor, most commonly vinyl acetate, in an organic solvent. researchgate.netrsc.org

CAL-B preferentially acylates one enantiomer of the alcohol at a much faster rate than the other. For example, in the resolution of the closely related 1‐[3,5‐bis (trifluoromethyl) phenyl] ethanol, CAL-B was used with vinyl acetate to produce the (R)-acetate with an enantiomeric excess greater than 99%. researchgate.net The reaction is stopped at or near 50% conversion, resulting in a mixture of one highly enriched enantiomer of the acetate and the unreacted enantiomer of the alcohol, which can then be separated. researchgate.net

Table 3: Enzymatic Resolution of Trifluoromethyl-Substituted Phenyl Ethanols

| Enzyme | Substrate | Acyl Donor | Outcome | Reference |

| Candida antarctica lipase-B (CAL-B) | 1‐[3,5‐bis (trifluoromethyl) phenyl] ethanol | Vinyl Acetate | (R)-acetate with >99% ee; Overall yield of 84%. | researchgate.net |

| Lipase PS (Pseudomonas cepacia) | 1-(4-(trifluoromethyl)phenyl)ethanol | Vinyl Acetate | Remaining (S)-alcohol with >99% ee at 50.3% conversion. | researchgate.net |

Dynamic Kinetic Resolution Techniques

Dynamic kinetic resolution (DKR) is a powerful strategy that overcomes the inherent 50% yield limitation of conventional kinetic resolution by combining an enantioselective reaction with in situ racemization of the less reactive enantiomer. researchgate.netwikipedia.org This approach can theoretically achieve a 100% yield of a single, desired enantiomer from a racemic mixture. researchgate.netwikipedia.org

A prominent application of DKR in the synthesis of chiral secondary alcohols, including derivatives of this compound, involves a chemoenzymatic approach. This method synergistically combines a metal-based catalyst for the racemization of the alcohol with an enzyme for the enantioselective acylation. Ruthenium complexes are frequently employed as highly effective racemization catalysts for secondary alcohols. nih.govtudelft.nl These are often paired with lipases, such as Candida antarctica lipase B (CALB), commonly immobilized as Novozym 435, which selectively acylates one of the alcohol's enantiomers. jocpr.com

In a typical chemoenzymatic DKR of a secondary alcohol, the racemic alcohol is subjected to a lipase-catalyzed transesterification in the presence of an acyl donor. While the enzyme selectively converts one enantiomer into its corresponding ester, the ruthenium catalyst concurrently racemizes the remaining, slower-reacting enantiomer. This continuous racemization ensures a constant supply of the preferred enantiomer for the enzymatic reaction, driving the process towards a high yield of the desired enantiopure ester.

Table 1: Key Components in the Dynamic Kinetic Resolution of Secondary Alcohols

| Component | Role | Common Examples |

| Substrate | The racemic mixture to be resolved. | This compound |

| Racemization Catalyst | Interconverts the enantiomers of the alcohol. | Ruthenium complexes |

| Enzyme (Biocatalyst) | Selectively acylates one enantiomer. | Novozym 435 (immobilized CALB) |

| Acyl Donor | Provides the acyl group for esterification. | Isopropenyl acetate, vinyl acetate |

| Solvent | The reaction medium. | Toluene (B28343), Deep Eutectic Solvents |

Mechanistic Studies in Synthetic Pathways

Reaction Intermediates and Transition States

The mechanism of the ruthenium-catalyzed racemization of secondary alcohols is believed to proceed through a dehydrogenation-hydrogenation pathway. The reaction is initiated by the formation of a ruthenium alkoxide intermediate from the alcohol and the ruthenium catalyst. This is followed by β-hydride elimination to generate a ketone and a ruthenium hydride species. The subsequent re-addition of the hydride to the ketone regenerates the alcohol, but in a racemic form. The process is reversible, allowing for the continuous interconversion of the enantiomers.

In the enzymatic acylation step, the lipase follows a well-established mechanism. The reaction proceeds through the formation of a tetrahedral intermediate, where the serine residue in the enzyme's active site nucleophilically attacks the carbonyl group of the acyl donor. This is followed by the elimination of the leaving group from the acyl donor, forming an acyl-enzyme intermediate. The chiral alcohol then enters the active site and attacks the acyl-enzyme intermediate, leading to the formation of another tetrahedral intermediate. Finally, the ester product is released, and the enzyme is regenerated for the next catalytic cycle. The enantioselectivity of the enzyme arises from the differential stability of the transition states formed with the two enantiomers of the alcohol within the chiral environment of the enzyme's active site.

Role of Catalysts and Co-catalysts

The success of a chemoenzymatic DKR process hinges on the compatibility and efficiency of both the racemization catalyst and the biocatalyst. Ruthenium complexes, particularly those with cyclopentadienyl (B1206354) ligands, have proven to be excellent catalysts for the racemization of a wide range of secondary alcohols. nih.gov Their catalytic activity allows for rapid racemization under mild conditions, which is crucial to match the rate of the enzymatic resolution.

The enzyme, typically a lipase, serves as the chiral selector in the process. Novozym 435, an immobilized form of Candida antarctica lipase B, is widely used due to its broad substrate scope, high enantioselectivity, and stability in organic solvents. jocpr.com The immobilization of the enzyme on a solid support simplifies its separation from the reaction mixture and enhances its reusability, contributing to the sustainability of the process.

Solvent Effects and Medium Engineering (e.g., Deep Eutectic Solvents, Surfactants)

The reaction medium plays a pivotal role in the outcome of DKR, influencing the activity and stability of both the catalyst and the enzyme, as well as the solubility of the substrates and products. Traditional organic solvents like toluene have been successfully used in the kinetic resolution of related compounds such as 1-(4-(trifluoromethyl)phenyl)ethanol. researchgate.net

More recently, "medium engineering" has emerged as a strategy to create more sustainable and efficient reaction environments. Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, have gained attention as green alternatives to conventional organic solvents. nih.govtudelft.nl These solvents are often biodegradable, non-toxic, and can be prepared from renewable resources. In the synthesis of (R)-1-[3-(trifluoromethyl)phenyl]ethanol, a natural deep eutectic solvent (NADES) has been successfully employed in an aqueous system. nih.gov The use of DES can enhance enzyme stability and, in some cases, improve reaction rates and enantioselectivity. nih.govtudelft.nl

Surfactants also play a crucial role in medium engineering, particularly in biphasic systems or when dealing with hydrophobic substrates in aqueous media. In the whole-cell catalyzed synthesis of (R)-1-[3-(trifluoromethyl)phenyl]ethanol, the non-ionic surfactant Tween-20 was used to improve the solubility of the hydrophobic substrate, 3'-(trifluoromethyl)acetophenone, in the aqueous reaction medium, thereby increasing the efficiency of the biotransformation. nih.gov Surfactants can form micelles that encapsulate the substrate, increasing its local concentration around the enzyme and facilitating mass transfer. nih.gov

Table 2: Influence of Medium on the Synthesis of this compound and Related Compounds

| Medium Component | Function | Example of Application | Reference |

| Toluene | Organic solvent | Kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol | researchgate.net |

| Deep Eutectic Solvent (DES) | Green solvent, enhances enzyme stability | Synthesis of (R)-1-[3-(trifluoromethyl)phenyl]ethanol | nih.gov |

| Tween-20 (Surfactant) | Increases substrate solubility in aqueous media | Synthesis of (R)-1-[3-(trifluoromethyl)phenyl]ethanol | nih.gov |

Green Chemistry Approaches in Synthesis

Sustainable Catalysis

The principles of green chemistry are increasingly being integrated into the synthesis of chiral compounds like this compound. A key aspect of this is the development of sustainable catalytic systems. The use of biocatalysts, such as lipases, is inherently a green approach as enzymes are derived from renewable resources, operate under mild conditions, and are highly selective, reducing the formation of byproducts. jocpr.com

In the context of chemoenzymatic DKR, efforts have been made to improve the sustainability of the metal catalyst. This includes the immobilization of ruthenium catalysts on solid supports, which facilitates their recovery and reuse, minimizing metal contamination in the final product. nih.gov The non-covalent immobilization of ruthenium complexes on materials like multiwall carbon nanotubes in the presence of an ionic liquid has been shown to create efficient and recyclable heterogeneous catalysts for the racemization of secondary alcohols. nih.gov Such strategies not only enhance the economic viability of the process but also reduce its environmental impact.

Minimization of By-products and Waste

The minimization of by-products and waste is a central principle of green chemistry, directly impacting the environmental footprint and economic viability of synthesizing this compound. aarf.asiaresearchgate.net The primary strategies to achieve this focus on maximizing reaction selectivity and optimizing process conditions to ensure that raw materials are efficiently converted into the desired product.

A significant source of by-products in the synthesis of chiral molecules like this compound is the formation of the undesired enantiomer. Traditional methods involving the resolution of a racemic mixture are inherently inefficient, with a maximum possible yield of only 50% for the target enantiomer, designating the other half of the product as a waste by-product. researchgate.net Advanced synthetic methodologies, particularly those employing high-selectivity catalysis, are crucial for overcoming this limitation.

High-Selectivity Biocatalysis

Biocatalytic methods using whole-cell systems have emerged as a highly effective approach for minimizing waste by achieving exceptional levels of stereoselectivity. Research has demonstrated the use of recombinant E. coli cells for the asymmetric reduction of the precursor, 3'-(trifluoromethyl)acetophenone, to produce (R)-1-[3-(trifluoromethyl)phenyl]ethanol with an enantiomeric excess (ee) greater than 99.9%. nih.gov This high fidelity virtually eliminates the formation of the unwanted (S)-enantiomer, thereby preventing a major source of by-product waste.

The table below details the research findings on the optimization of the biocatalytic reduction process.

| Substrate Concentration (mM) | Additives | Reaction Time (h) | Product Yield (%) | Enantiomeric Excess (ee) (%) |

| 200 | 0.6% Tween-20 & 4% ChCl:Lys | 18 | 91.5 | > 99.9 |

| 100 | 0.6% Tween-20 | 12 | ~85 | > 99.9 |

| 50 | None (Buffer only) | 12 | ~60 | > 99.9 |

This data is based on findings from the effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol using recombinant E. coli whole cells. nih.gov

Process Parameter Optimization

Fine-tuning reaction parameters is another critical strategy for minimizing waste. In biocatalytic systems, factors such as pH, temperature, and oxygen availability can dramatically influence reaction yield and by-product formation. nih.govnih.gov For the whole-cell reduction of 3'-(trifluoromethyl)acetophenone, the optimal conditions were identified as a pH of 7.0 and a temperature of 30°C. nih.gov Operating outside these optimal ranges can lead to decreased enzyme activity and the potential for substrate or product degradation, contributing to waste.

In similar biocatalytic reductions, controlling the oxygen supply has proven to be a powerful tool for improving efficiency. For the synthesis of a related compound, creating an oxygen-deficient environment resulted in a significant increase in product yield compared to oxygen-sufficient conditions, even at a four-fold higher substrate concentration. nih.gov This improvement is attributed to favoring the desired reductive pathway within the whole-cell metabolism, thereby minimizing competing reactions and associated by-products. nih.gov

The following table illustrates the impact of the reaction environment on yield in a representative whole-cell catalytic system.

| Reaction Environment | Substrate Load | Yield (%) |

| Oxygen-Deficient | High | 73.7 |

| Oxygen-Sufficient | Low | 73.7 |

| Oxygen-Sufficient | High | 41.5 |

This data highlights the benefits of an oxygen-deficient environment for maintaining high yields at increased substrate loads in whole-cell catalysis. nih.gov

By employing highly selective biocatalysts and meticulously optimizing reaction conditions, the synthesis of this compound can be performed with minimal generation of by-products and waste, aligning with modern standards of sustainable chemical manufacturing. aarf.asia

Chemical Reactivity and Transformation of 1 3 Trifluoromethyl Phenyl Ethanol

Oxidation Reactions

The secondary alcohol group in 1-(3-(trifluoromethyl)phenyl)ethanol can be readily oxidized to a ketone, yielding 3'-(trifluoromethyl)acetophenone (B147564). This transformation is a fundamental process in organic synthesis, and various methods, including catalytic approaches, have been developed to achieve this conversion efficiently.

The oxidation of this compound to 3'-(trifluoromethyl)acetophenone involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the adjacent carbon atom. This process can be accomplished using a range of oxidizing agents. While specific examples for this exact substrate are not extensively detailed in singular reports, the oxidation of analogous secondary benzylic alcohols is well-established. For instance, the oxidation of 3,5-bis(trifluoromethyl)phenyl-1-hydroxyethane to 3,5-bis(trifluoromethyl)acetophenone has been successfully carried out using hydrogen peroxide in the presence of an oxidation catalyst. cdnsciencepub.com Such methods are generally applicable to other benzylic alcohols.

The resulting product, 3'-(trifluoromethyl)acetophenone, is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. nih.govchemistryviews.org

Catalytic methods for the oxidation of alcohols are preferred due to their efficiency, selectivity, and often milder reaction conditions, which align with the principles of green chemistry. researchgate.net For secondary benzylic alcohols like this compound, a variety of catalytic systems have proven effective. These systems typically employ a metal catalyst and a benign oxidant, such as hydrogen peroxide (H₂O₂) or molecular oxygen (O₂). nih.govrsc.org

Iron-based catalysts, for example, have been used for the selective oxidation of secondary benzylic alcohols to their corresponding ketones with excellent selectivity. chemrxiv.org Similarly, molybdenum complexes have been utilized to efficiently oxidize a wide range of alcohols to aldehydes or ketones using 30% H₂O₂ as the oxidant under solvent-free conditions. researchgate.net The choice of catalyst and reaction conditions can be tailored to optimize the yield and selectivity of 3'-(trifluoromethyl)acetophenone. The selective oxidation of the alcohol can be challenging as the product ketone can sometimes be susceptible to further reactions, though benzylic ketones are generally stable. researchgate.net

Table 1: Examples of Catalytic Systems for the Oxidation of Secondary Benzylic Alcohols

| Catalyst | Oxidant | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Iron(III) complex with pyridine-containing macrocyclic ligand | H₂O₂ | Acetonitrile | High conversion and selectivity for secondary benzylic alcohols. | chemrxiv.org |

| Merrifield resin supported Molybdenum(VI) complex | 30% H₂O₂ | Solvent-free | Heterogeneous catalyst, reusable, no over-oxidation products. | researchgate.net |

| Palladium-Iron (Pd-Fe) bimetallic catalysts on TiO₂ | In situ generated H₂O₂ (from H₂ and O₂) | Methanol | Highly effective for selective oxidation to the corresponding ketone. | rsc.org |

| Dihydrated sodium tungstate | H₂O₂ | Inert solvent | Effective for oxidation of similar trifluoromethyl-substituted phenylethanols. | cdnsciencepub.com |

Reduction Reactions

The complete reduction of the hydroxyl group of this compound, a process known as deoxygenation, leads to the formation of the corresponding alkane.

The conversion of this compound to 3-(trifluoromethyl)ethylbenzene involves the removal of the hydroxyl group and its replacement with a hydrogen atom. This transformation is a valuable synthetic tool for producing alkylarenes from benzylic alcohols.

Several methods are available for the deoxygenation of secondary benzylic alcohols. One effective method involves the use of hydriodic acid (HI), often in a biphasic toluene-water reaction medium with red phosphorus as the stoichiometric reducing agent. nih.govresearchgate.net This system has been shown to convert secondary benzylic alcohols to the corresponding alkanes in good yields and with relatively short reaction times. nih.govresearchgate.net

Catalytic transfer hydrogenolysis is another powerful technique. cdnsciencepub.com This method can be performed using a palladium on carbon (Pd/C) catalyst with a hydrogen donor like formic acid or 2-propanol. cdnsciencepub.comacs.org These conditions are generally mild and effective for the hydrogenolysis of the C-O bond in benzylic alcohols, leading to the formation of the corresponding hydrocarbon. researchgate.net More recent developments include photocatalytic methods that can achieve this transformation under mild, light-driven conditions. chemistryviews.orgnih.gov

It is important to distinguish this complete reduction from the reduction of the corresponding ketone (3'-(trifluoromethyl)acetophenone) back to the alcohol, which is a common synthetic route to produce this compound itself. nih.gov

Substitution Reactions at the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution reactions to occur, the -OH group must first be converted into a better leaving group. Halogenating agents are commonly used for this purpose.

This compound, as a secondary alcohol, can be converted to the corresponding alkyl halides through reaction with agents like thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination.

The reaction with thionyl chloride converts the alcohol into 1-chloro-1-(3-(trifluoromethyl)phenyl)ethane. The mechanism typically proceeds through an Sₙ2 pathway. researchgate.net The alcohol's oxygen atom first attacks the sulfur atom of SOCl₂, which, after a proton transfer, forms an intermediate alkyl chlorosulfite. This converts the hydroxyl group into a good leaving group. A chloride ion, either from the reaction medium or from the breakdown of the intermediate, then acts as a nucleophile, attacking the benzylic carbon and displacing the leaving group (SO₂ and another chloride ion). researchgate.netmasterorganicchemistry.com The Sₙ2 nature of this reaction results in an inversion of stereochemistry at the chiral center. researchgate.net

Similarly, phosphorus tribromide is used to convert the alcohol to 1-bromo-1-(3-(trifluoromethyl)phenyl)ethane. The mechanism also involves an Sₙ2 displacement. wikipedia.orglscollege.ac.in The alcohol's oxygen atom attacks the electrophilic phosphorus atom, displacing a bromide ion and forming a good leaving group. byjus.com The displaced bromide ion then attacks the carbon atom in an Sₙ2 fashion, leading to inversion of configuration and formation of the alkyl bromide. wikipedia.orglscollege.ac.in These reactions work well for primary and secondary alcohols but are less effective for tertiary alcohols. wikipedia.org

Table 2: Halogenation Reactions of this compound

| Reagent | Product | Typical Mechanism | Key Features | Reference |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | 1-Chloro-1-(3-(trifluoromethyl)phenyl)ethane | Sₙ2 | Converts alcohol to alkyl chloride; byproducts are gaseous (SO₂ and HCl). | researchgate.net |

| Phosphorus Tribromide (PBr₃) | 1-Bromo-1-(3-(trifluoromethyl)phenyl)ethane | Sₙ2 | Converts alcohol to alkyl bromide; results in inversion of stereochemistry. | wikipedia.orglscollege.ac.in |

Formation of Ether Derivatives

The hydroxyl group of this compound can be converted into an ether linkage through several synthetic methodologies. A primary method for this transformation is the Williamson ether synthesis, a versatile and widely used reaction that proceeds via an SN2 mechanism. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then attacks an alkyl halide or another substrate with a suitable leaving group to form the ether. wikipedia.orgyoutube.com For a secondary alcohol such as this compound, the choice of the alkyl halide is crucial; primary halides are preferred to minimize competing elimination reactions. masterorganicchemistry.commiracosta.edu The alkoxide is typically generated in situ using a strong base like sodium hydride (NaH). youtube.com

A specific application demonstrating this type of reactivity is the synthesis of pharmacologically active molecules. For instance, a structurally similar compound, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, undergoes a condensation reaction with 4-benzyl-2-hydroxy-morpholine-3-one in the presence of a catalyst like boron trifluoride diethyl etherate to form a key intermediate in the synthesis of the drug Aprepitant. google.com This reaction forms an ether bond and is a critical step in constructing the complex morpholine (B109124) core of the final product.

Modern, metal-free approaches have also been developed for the dehydrative etherification of secondary benzylic alcohols. Using a solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which can promote SN1-type reactivity through its high acidity and ability to stabilize carbocation intermediates, secondary benzylic alcohols can react with other alcohols or nucleophiles to form ethers. nih.gov This method avoids the need for pre-activation of the alcohol or the use of strong bases.

The table below summarizes representative conditions for ether formation involving secondary benzylic alcohols.

| Reaction Type | Alcohol Substrate | Reagent(s) | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| Williamson Ether Synthesis (General) | Secondary Alcohol (ROH) | 1. Strong Base (e.g., NaH) 2. Primary Alkyl Halide (R'-X) | Aprotic Solvent (e.g., THF) | Asymmetrical Ether (R-O-R') | masterorganicchemistry.comyoutube.com |

| Condensation Reaction | (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol | 4-benzyl-2-hydroxy-morpholine-3-one | Boron trifluoride diethyl etherate | Morpholine Ether Derivative | google.com |

| Dehydrative Etherification | Electron-rich Secondary Benzylic Alcohols | Another Alcohol (R'-OH) | HFIP | Asymmetrical Ether (R-O-R') | nih.gov |

Trifluoromethylsulfinylation

Trifluoromethylsulfinylation is a transformation that introduces the trifluoromethanesulfinate (-SOCF₃) group into a molecule. For alcohols, this involves the formation of a trifluoromethanesulfinate ester. A modern and efficient method for this reaction utilizes a stable, electrophilic trifluoromethylsulfinylating reagent, N-(trifluoromethylsulfinyl)phthalimide. rsc.org

This process is catalyzed by a Lewis base and allows for the modular synthesis of a wide array of trifluoromethanesulfinate esters from various alcohols and phenols under metal-free conditions. rsc.org The reaction is characterized by its high efficiency and broad functional group compatibility. While this compound has not been explicitly reported as a substrate in this specific transformation, the methodology has been successfully applied to a range of other secondary alcohols. The general mechanism involves the activation of the N-(trifluoromethylsulfinyl)phthalimide reagent by the Lewis base, followed by nucleophilic attack from the alcohol's hydroxyl group to form the trifluoromethanesulfinate ester product. rsc.org

Derivatization for Advanced Applications

The strategic modification of this compound, particularly through enantioselective synthesis, provides access to valuable chiral synthons that are instrumental in the construction of complex, high-value molecules.

Formation of Chiral Building Blocks

Optically active versions of this compound are highly valuable as chiral building blocks in pharmaceutical synthesis. nih.gov Both the (R)- and (S)-enantiomers serve as key intermediates for various bioactive compounds. Several methods have been developed to produce these enantiomerically pure alcohols, primarily through the asymmetric reduction of the prochiral ketone precursor, 3'-(trifluoromethyl)acetophenone, or the resolution of the racemic alcohol.

One highly effective method is the biocatalytic reduction using whole-cell systems. For example, recombinant E. coli cells expressing a carbonyl reductase have been used to reduce 3'-(trifluoromethyl)acetophenone to (R)-1-[3-(trifluoromethyl)phenyl]ethanol with excellent enantiomeric excess (>99.9% ee). nih.gov The efficiency of this biotransformation can be significantly enhanced through medium engineering, such as the addition of surfactants to increase the solubility of the hydrophobic substrate. nih.gov

Enzymatic resolution of the racemic alcohol is another powerful strategy. This technique employs lipases, such as Candida antarctica lipase-B (CAL-B), to selectively acylate one enantiomer in a process called enantioselective transesterification. researchgate.netresearchgate.net For example, using vinyl acetate (B1210297) as an acyl donor, the (R)-enantiomer is converted to its corresponding acetate, leaving the (S)-enantiomer as the unreacted alcohol. The two can then be separated, and the acetate can be hydrolyzed back to the pure (R)-alcohol, achieving high yields and enantiopurity. researchgate.net

The following table details various methods for the synthesis of chiral this compound.

| Method | Precursor | Catalyst/Enzyme | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Asymmetric Bioreduction | 3'-(Trifluoromethyl)acetophenone | Recombinant E. coli with Carbonyl Reductase | (R)-1-[3-(Trifluoromethyl)phenyl]ethanol | Achieved >99.9% enantiomeric excess (ee). Productivity enhanced by adding surfactants. | nih.gov |

| Enzymatic Resolution (Transesterification) | Racemic 1-[3,5-bis(trifluoromethyl)phenyl]ethanol | Candida antarctica lipase-B (CAL-B) | (R)-acetate and (S)-alcohol | Overall yield of 84% with >99% ee for the desired (R)-alcohol after hydrolysis. | researchgate.netresearchgate.net |

| Asymmetric Transfer Hydrogenation | 3,5-bis(trifluoromethyl)acetophenone | cis-aminoindanol-Ru(p-cymene) complex | (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol | Initial reduction provides 90–92% ee, which can be upgraded to >99% ee via complexation. | researchgate.nettandfonline.com |

Applications in Complex Molecule Synthesis

The enantiopure forms of this compound and its analogs are crucial intermediates in the synthesis of several important pharmaceutical agents.

A prominent example is the use of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol as a key building block for the synthesis of Aprepitant, a potent and orally active neurokinin-1 (NK-1) receptor antagonist used to treat chemotherapy-induced nausea and vomiting. researchgate.nettandfonline.com The synthesis involves a Lewis acid-mediated coupling of the chiral alcohol with a morpholine derivative, forming a critical ether linkage in the final molecule. acs.org The stereochemistry of the alcohol directly dictates the stereochemistry of the final active pharmaceutical ingredient.

Similarly, (R)-1-[3-(trifluoromethyl)phenyl]ethanol is a key precursor for the synthesis of neuroprotective compounds. nih.gov Specifically, it is used to prepare (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide. The synthesis involves forming an ether between the chiral alcohol and an N-protected 3-hydroxyazetidine, followed by further functionalization.

The table below outlines the role of this compound derivatives in the synthesis of complex molecules.

| Target Molecule | Therapeutic Class | Chiral Building Block | Key Reaction Step | Reference |

|---|---|---|---|---|

| Aprepitant | NK-1 Receptor Antagonist | (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol | Lewis acid-mediated condensation/etherification with a morpholine derivative. | researchgate.nettandfonline.comacs.org |

| (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide | Neuroprotective Agent | (R)-1-[3-(Trifluoromethyl)phenyl]ethanol | Ether formation with a 3-hydroxyazetidine derivative. | nih.gov |

Spectroscopic and Computational Characterization in Research

Advanced Spectroscopic Analysis for Structural Elucidation

Spectroscopic analysis offers a non-destructive window into the molecular world, allowing researchers to probe the connectivity of atoms and the nature of chemical bonds within 1-(3-(Trifluoromethyl)phenyl)ethanol. Each technique provides unique and complementary information, which, when combined, offers a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment of protons (¹H), carbons (¹³C), and fluorine (¹⁹F), which are all present in this compound.

Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is expected to show characteristic signals for the aliphatic protons of the ethanol (B145695) side chain and the aromatic protons on the phenyl ring.

Methyl Protons (-CH₃): A doublet signal is expected due to coupling with the single adjacent methine proton.

Methine Proton (-CH): This proton will appear as a quartet, as it is coupled to the three protons of the methyl group.

Hydroxyl Proton (-OH): This signal can vary in its chemical shift and appearance (from a sharp singlet to a broad peak) depending on the solvent, concentration, and temperature, due to hydrogen bonding.

Aromatic Protons (Ar-H): The four protons on the meta-substituted benzene ring will produce a complex multiplet pattern in the aromatic region of the spectrum. The electron-withdrawing trifluoromethyl group and the hydroxyethyl substituent influence their precise chemical shifts.

Specific experimental data for the ¹H NMR spectrum of this compound was not available in the public search results. The table below is a representation of expected signals based on the molecular structure.

¹H NMR Spectroscopic Data for this compound| Proton Assignment | Multiplicity | Coupling Constant (J) | Chemical Shift (δ) ppm |

|---|---|---|---|

| Methyl (-CH₃) | Doublet (d) | Expected ~6-7 Hz | Data not available |

| Methine (-CH) | Quartet (q) | Expected ~6-7 Hz | Data not available |

| Hydroxyl (-OH) | Singlet (s) | N/A | Data not available |

| Aromatic (Ar-H) | Multiplet (m) | N/A | Data not available |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal.

Aliphatic Carbons: Signals for the methyl (-CH₃) and methine (-CH) carbons will appear in the upfield region of the spectrum.

Aromatic Carbons: The six carbons of the benzene ring will show signals in the downfield aromatic region. The carbon atom bonded to the trifluoromethyl group (C-CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The signal for the CF₃ carbon itself will also be a quartet with a large coupling constant.

Ipso-Carbons: The carbon atoms directly attached to the substituents (-CH(OH)CH₃ and -CF₃) will have distinct chemical shifts compared to the other aromatic carbons.

Specific experimental data for the ¹³C NMR spectrum of this compound was not available in the public search results. The table below illustrates the expected carbon signals.

¹³C NMR Spectroscopic Data for this compound| Carbon Assignment | Expected Multiplicity (due to C-F coupling) | Chemical Shift (δ) ppm |

|---|---|---|

| Methyl (-CH₃) | Singlet | Data not available |

| Methine (-CH) | Singlet | Data not available |

| Aromatic (C-H) | Singlet | Data not available |

| Aromatic (C-CH(OH)CH₃) | Singlet | Data not available |

| Aromatic (C-CF₃) | Quartet (q) | Data not available |

| Trifluoromethyl (-CF₃) | Quartet (q) | Data not available |

Fluorine-19 NMR (¹⁹F NMR) is highly specific for fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique is very sensitive. For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp singlet, as there are no other fluorine atoms in the molecule for it to couple with. The chemical shift of this signal is characteristic of the electronic environment of the CF₃ group on the aromatic ring. For comparison, the chemical shift for the related compound 1-(3-(trifluoromethyl)phenyl)ethanone is reported at -62.80 ppm.

Infrared (IR) Spectroscopy (FT-IR, ATR-IR, Vapor Phase IR)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying the presence of specific functional groups. The IR spectrum of this compound would be characterized by several key absorption bands.

O-H Stretch: A strong, broad absorption band typically appears in the region of 3200-3600 cm⁻¹ due to the stretching of the hydroxyl group, with the broadening caused by hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.

C=C Aromatic Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the phenyl ring.

C-O Stretch: A strong band corresponding to the stretching of the carbon-oxygen single bond of the alcohol is expected in the 1000-1260 cm⁻¹ range.

C-F Stretches: The carbon-fluorine bonds of the trifluoromethyl group give rise to very strong and characteristic absorption bands, typically found in the 1100-1350 cm⁻¹ region.

Specific experimental IR absorption frequencies for this compound were not available in the public search results. The table outlines the expected characteristic peaks.

Characteristic IR Absorption Bands for this compound| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Alcohol | ~3600-3200 (Broad, Strong) |

| C-H Stretch | Aromatic | ~3100-3000 (Medium) |

| C-H Stretch | Aliphatic | ~3000-2850 (Medium) |

| C=C Stretch | Aromatic | ~1600-1450 (Medium-Weak) |

| C-F Stretch | Trifluoromethyl | ~1350-1100 (Very Strong) |

| C-O Stretch | Alcohol | ~1260-1000 (Strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light is dominated by the π-electron system of the benzene ring. The spectrum would be expected to show absorption bands characteristic of π → π* transitions. The presence of the trifluoromethyl and hydroxyethyl substituents on the ring will influence the wavelength of maximum absorption (λmax) compared to unsubstituted benzene.

Specific experimental UV-Vis absorption data for this compound was not available in the public search results.

Computational Chemistry and Theoretical Studies

Computational chemistry provides theoretical insights that complement experimental data, offering a deeper understanding of the molecular and electronic properties of this compound.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.comirjweb.com DFT calculations can predict various molecular properties, including optimized geometry, vibrational frequencies, and electronic orbital energies. mdpi.com The accuracy of these predictions is highly dependent on the choice of the functional and basis set. mdpi.com

Molecular geometry optimization using DFT calculates the lowest energy arrangement of atoms in a molecule. researchgate.net For this compound, this involves determining the most stable bond lengths, bond angles, and dihedral angles. These optimized parameters can then be compared with experimental data from techniques like X-ray crystallography to validate the computational model. tandfonline.com The optimized geometry provides a foundational understanding of the molecule's shape and steric properties.

Frontier molecular orbital (FMO) analysis, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic properties. scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. scirp.org A smaller gap suggests that the molecule is more reactive. tandfonline.com For molecules with potential applications in materials science, a lower HOMO-LUMO gap can be indicative of desirable electronic properties. biointerfaceresearch.com DFT calculations are a primary tool for determining the energies and spatial distributions of these frontier orbitals. scirp.orgbiointerfaceresearch.com

Density Functional Theory (DFT) Calculations

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. For "this compound," an MEP map would reveal the electron-rich and electron-deficient regions. The oxygen atom of the hydroxyl group is expected to be an area of high negative potential (red or yellow), indicating its susceptibility to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the regions around the electron-withdrawing trifluoromethyl group would exhibit a positive potential (blue), marking them as sites for potential nucleophilic interaction. While specific MEP analysis for this compound is not extensively documented in publicly available literature, the principles of physical organic chemistry allow for a qualitative prediction of its electrostatic landscape.

Thermodynamic and Energetic Parameters

Computational chemistry allows for the calculation of various thermodynamic and energetic parameters that are crucial for understanding the stability and reactivity of "this compound." These parameters are typically derived from quantum mechanical calculations.

Applications in Agrochemical and Materials Science Research

Agrochemical Intermediate

The structural characteristics of 1-(3-(trifluoromethyl)phenyl)ethanol make it a crucial intermediate in the synthesis of advanced agrochemicals. The trifluoromethyl moiety is a key feature in many modern pesticides, as it can enhance the efficacy, selectivity, and metabolic stability of the final product.

Synthesis of Fungicides (e.g., (S)-MA20565)

A notable application of this compound is in the production of complex fungicides. It serves as a precursor to a key intermediate in the synthesis of (S)-MA20565, a wide-spectrum agricultural fungicide. nih.govnih.gov

The synthesis pathway involves the following key steps:

Asymmetric Hydrogenation : The process begins with 1-(3-trifluoromethylphenyl)ethanone, the ketone corresponding to this compound. This ketone undergoes a ruthenium(II)-catalyzed asymmetric transfer hydrogenation to produce the chiral alcohol, (S)-1-(3-(trifluoromethyl)phenyl)ethanol, with a high degree of stereocontrol. nih.gov

Conversion to Oxyamine : The resulting alcohol is then converted into a key intermediate, (S)-O-[1-(3-Trifluoromethylphenyl)ethyl]hydroxylamine. nih.gov

Condensation : This oxyamine intermediate is subsequently condensed with another chemical component to form the final active fungicide molecule, (S)-MA20565. nih.gov

This synthesis highlights the importance of this compound as a chiral building block, where the specific stereoisomer is essential for the biological activity of the resulting fungicide.

| Synthesis Step | Reactant/Intermediate | Product | Key Process |

| 1 | 1-(3-Trifluoromethylphenyl)ethanone | (S)-1-(3-(Trifluoromethyl)phenyl)ethanol | Asymmetric Transfer Hydrogenation |

| 2 | (S)-1-(3-(Trifluoromethyl)phenyl)ethanol | (S)-O-[1-(3-Trifluoromethylphenyl)ethyl]hydroxylamine | Chlorination & Oxyamination |

| 3 | (S)-O-[1-(3-Trifluoromethylphenyl)ethyl]hydroxylamine | (S)-MA20565 | Condensation |

Development of New Pesticides or Herbicides

Beyond specific fungicides like (S)-MA20565, the 3-(trifluoromethyl)phenyl structural motif is utilized in the development of other novel pesticides. Patent literature reveals that the "1-[3-(trifluoromethyl)phenyl]ethoxy" group, which is directly derived from this compound, is a component in new families of pesticidal compounds. For instance, it is incorporated into certain phenylamidine derivatives designed to control phytopathogenic fungi. epo.org One such compound explicitly mentioned is (2E)-2-(methoxyimino)-N-methyl-2-{2-[(E)-({1-[3-(trifluoromethyl)phenyl]ethoxy}imino)methyl]phenyl}acetamide. epo.org

The general utility of trifluoromethyl-substituted compounds in agrochemicals is well-established. fluoromart.com The strong electron-withdrawing nature of the -CF3 group can significantly influence the biological activity of a molecule. fluoromart.com The use of the 3-(trifluoromethyl)phenyl moiety is also seen in the synthesis of mesoionic pesticides like Triflumezopyrim, which uses a related malonate intermediate. google.com This demonstrates the broader interest in this particular substitution pattern for creating new and effective pesticides and herbicides.

Materials Science Applications

In materials science, the focus is on how the unique electronic and steric properties of the trifluoromethyl group can be exploited to create novel functional materials.

Liquid Crystal Research with Trifluoromethylated Components

The trifluoromethyl group is a highly desirable substituent in the design of liquid crystal (LC) materials. Its inclusion can lead to significant changes in mesogenic properties, such as intermolecular interactions and the stability of the liquid crystalline phase. mdpi.com The introduction of a -CF3 group is known to enhance thermal stability and resistance to degradation. mdpi.com

While direct synthesis of a liquid crystal molecule using this compound as the starting building block is not prominently documented, its structural features are highly relevant to the field for several reasons:

Polarity and Stability : The -CF3 group is stable, inert, and strongly electron-attracting, which can influence the dipole moment of a molecule, a critical parameter for materials that respond to electric fields in liquid crystal displays (LCDs). googleapis.com

Chirality : this compound is a chiral molecule. Chiral compounds are essential in LC technology as "chiral dopants." When added to an achiral nematic liquid crystal, they induce a helical twist, forming a chiral nematic (or cholesteric) phase. beilstein-journals.org The ability of a dopant to induce this twist is known as its Helical Twisting Power (HTP). beilstein-journals.org Chiral dopants are crucial for applications like super-twisted nematic (STN) displays and for inducing advanced phases like the Blue Phase. beilstein-journals.org Although this specific alcohol has not been cited as a commercial dopant, chiral molecules with fluorinated groups are of continuous research interest for this purpose.

Research has explored the mesophase behavior of related structures, such as (E)-3-(alkyloxy)-N-{(trifluoromethyl)benzylidene}aniline, demonstrating the impact of the trifluoromethyl group's position on the molecule's liquid crystalline properties. nih.gov

| Property Conferred by -CF3 Group | Relevance to Liquid Crystals |

| High Electronegativity | Influences dipole moment, affecting electro-optical response. |

| Chemical and Thermal Stability | Enhances durability and operational range of LC materials. mdpi.com |

| Steric Bulk | Can disrupt molecular packing, lowering melting points. googleapis.com |

| Chirality (of the ethanol) | Potential for use as a chiral dopant to induce helical phases. beilstein-journals.org |

Potential in Other Functional Materials

The potential for this compound in other functional materials remains an area of exploratory research. Its structure as a chiral alcohol containing a fluorinated aromatic ring suggests possibilities for its use as a monomer or a modifying agent in specialized polymers. For example, chiral alcohols can be used to create polymers for chiral chromatography applications or as precursors for chiral catalysts. The trifluoromethyl group would provide thermal and chemical resistance to such a polymer. However, specific research detailing the polymerization or integration of this compound into other functional materials is not yet widely published. Its primary documented role outside of agrochemicals is as a chiral building block for synthesizing other complex molecules, such as neuroprotective compounds. nih.gov

Challenges and Future Directions in 1 3 Trifluoromethyl Phenyl Ethanol Research

Scalability and Industrial Application of Synthetic Methods

The transition from laboratory-scale synthesis to large-scale industrial production of 1-(3-(trifluoromethyl)phenyl)ethanol presents several challenges. While biocatalytic methods have shown considerable promise in producing chiral alcohols with high enantioselectivity, their industrial application is often hampered by factors such as enzyme stability, substrate and product inhibition, and the need for costly cofactors. hidenanalytical.comjocpr.com Recent advancements in biocatalysis, such as the use of whole-cell systems and enzyme immobilization, are helping to overcome some of these limitations by enhancing catalyst stability and reusability. nih.govresearchgate.net

The development of robust and efficient catalytic systems is paramount for the industrial synthesis of enantiomerically pure this compound. Asymmetric hydrogenation, a powerful tool in chiral synthesis, has been successfully applied to the production of various chiral alcohols on an industrial scale. researchgate.netacs.org The ongoing development of novel homogeneous and heterogeneous catalysts with improved activity, selectivity, and stability under industrial conditions is a key area of research. nih.govrsc.org

Future efforts in this area will likely focus on process intensification and the development of continuous flow manufacturing systems. These approaches can offer significant advantages in terms of efficiency, safety, and cost-effectiveness for the large-scale production of this compound. nih.gov

Detailed Pharmacological and Toxicological Profiling

A comprehensive understanding of the pharmacological and toxicological properties of this compound is crucial for its potential development as a therapeutic agent or as an intermediate in the synthesis of pharmaceuticals. ontosight.ai As a pharmaceutical intermediate, its toxicological profile is essential to ensure the safety of manufacturing processes and to assess the potential risks of any residual impurities in the final drug product. fda.gov

The trifluoromethyl group is known to significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets. mdpi.comwechemglobal.com Therefore, a detailed investigation into the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of this compound is warranted.

Regulatory authorities require a thorough toxicological evaluation for any new chemical entity intended for human use or as a component of a pharmaceutical product. nc3rs.org.ukregulations.gov This typically includes studies on acute and chronic toxicity, genotoxicity, reproductive and developmental toxicity, and carcinogenicity. fda.gov Future research should focus on conducting these essential studies to establish a comprehensive safety profile for this compound.

Exploration of Novel Biological Targets and Mechanisms

The unique structural features of this compound, particularly the presence of the trifluoromethyl group, suggest that it may interact with a variety of biological targets. mdpi.com The trifluoromethyl group can enhance a molecule's binding affinity to proteins and influence its biological activity. wechemglobal.comnih.gov Consequently, there is a significant opportunity to explore the potential therapeutic applications of this compound and its derivatives across a range of diseases.

For instance, trifluoromethyl-containing compounds have shown promise as antiviral and anticancer agents. wechemglobal.com The strong electronegativity of the trifluoromethyl group can modulate the electronic properties of the molecule, potentially leading to enhanced interactions with viral enzymes or receptors. wechemglobal.com In the context of cancer, trifluoromethylated molecules can exhibit improved targeting and inhibitory activity against key proteins in cancer cell signaling pathways. wechemglobal.comnih.gov

Future research should employ high-throughput screening and other modern drug discovery techniques to identify novel biological targets of this compound. Elucidating the mechanisms of action of this compound at the molecular level will be critical in guiding the design of new and more potent therapeutic agents.

Development of New Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of enantiomerically pure this compound is a key challenge that can be addressed through the development of advanced catalytic systems. Both biocatalysis and asymmetric chemical catalysis offer promising avenues for achieving high levels of stereocontrol. chiralpedia.comfrontiersin.org

In the realm of biocatalysis, the use of recombinant E. coli whole cells expressing carbonyl reductases has been shown to be an effective method for the asymmetric reduction of 3'-(trifluoromethyl)acetophenone (B147564) to (R)-1-(3-(trifluoromethyl)phenyl)ethanol with high enantiomeric excess. nih.gov Further improvements in biocatalytic efficiency can be achieved through protein engineering to enhance enzyme stability and substrate specificity, as well as through medium engineering to improve substrate solubility and reduce product inhibition. hidenanalytical.comnih.gov

In asymmetric chemical catalysis, the development of novel chiral ligands for transition metal catalysts is a continuous area of research. chiralpedia.comacs.org Ruthenium and rhodium complexes with chiral phosphine (B1218219) ligands have demonstrated high efficiency and enantioselectivity in the asymmetric hydrogenation of ketones. chiralpedia.com The future of catalytic system development will likely involve the creation of more sustainable and environmentally friendly catalysts, including those based on earth-abundant metals and organocatalysts. frontiersin.org

| Catalytic System | Advantages | Challenges |

|---|---|---|

| Biocatalysis (Whole-cell/Enzyme) | High enantioselectivity, mild reaction conditions, environmentally friendly | Enzyme stability, cofactor regeneration, substrate/product inhibition |

| Asymmetric Hydrogenation | High efficiency, broad substrate scope, well-established technology | Use of precious metals, harsh reaction conditions, ligand synthesis |

| Organocatalysis | Metal-free, environmentally benign, readily available catalysts | Lower catalytic activity, higher catalyst loading |

Integration of Computational and Experimental Approaches for Drug Discovery

The synergy between computational modeling and experimental validation is revolutionizing the field of drug discovery. jddhs.comjddhs.comnih.gov This integrated approach can significantly accelerate the identification and optimization of lead compounds, reducing the time and cost associated with traditional drug development pipelines. frontiersin.orgnih.gov

Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict the binding affinity of this compound and its derivatives to various biological targets. jddhs.commit.eduresearchgate.net These in silico studies can help to prioritize compounds for experimental testing and provide insights into their potential mechanisms of action. elsevier.comfz-juelich.demdpi.com Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the structural features of these compounds with their biological activities, guiding the design of more potent analogues. jddhs.com

The integration of computational predictions with experimental data from high-throughput screening, biophysical assays, and in vivo studies creates a powerful feedback loop for drug discovery. nih.gov This iterative process of design, synthesis, and testing can lead to the rapid development of novel therapeutic agents based on the this compound scaffold.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H NMR identifies the ethanol moiety (δ 1.5–1.8 ppm for CH₃, δ 4.8–5.2 ppm for OH), while ¹⁹F NMR confirms the trifluoromethyl group (δ -60 to -65 ppm) .

- X-ray Crystallography : Single-crystal analysis using SHELX programs refines the molecular geometry, revealing steric effects of the trifluoromethyl group on the phenyl ring .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (theoretical m/z 204.06 for C₉H₉F₃O) .

How does the trifluoromethyl group influence the compound’s electronic and steric properties in nucleophilic substitution reactions?

Advanced

The -CF₃ group is strongly electron-withdrawing (-I effect), polarizing the phenyl ring and activating it toward electrophilic attack at the meta position. Steric hindrance from the -CF₃ group reduces reactivity in bulky transition states, as observed in slower SN₂ kinetics compared to non-fluorinated analogs. Computational studies (e.g., DFT calculations) quantify these effects, showing a 15–20% decrease in reaction rates for trifluoromethyl derivatives .

How can researchers resolve contradictions in reported biological activities of this compound?

Advanced

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from assay variability (e.g., bacterial strain differences) or impurities. Methodological solutions include:

- Dose-Response Curves : Establish EC₅₀ values across multiple cell lines .

- Metabolic Stability Tests : Assess compound degradation in serum using LC-MS .

- In Silico Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., cytochrome P450), identifying false positives from off-target interactions .

What strategies are effective for designing derivatives of this compound with enhanced bioactivity?

Q. Advanced

- Click Chemistry : Introduce triazole rings via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to improve solubility and target engagement, as demonstrated in antifungal derivatives .

- Esterification : Modify the hydroxyl group with acyl chlorides to enhance membrane permeability (e.g., acetate derivatives confirmed via ¹³C NMR) .

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents on the phenyl ring and correlate with activity using multivariate regression .

How can computational tools predict the compound’s interactions with biological targets?

Q. Advanced

- Molecular Docking : AutoDock Vina simulates binding to enzymes (e.g., kinases), scoring poses with its hybrid scoring function (RMSD <2.0 Å indicates reliable predictions) .

- MD Simulations : GROMACS models dynamic interactions over 100 ns, identifying stable hydrogen bonds with catalytic residues .

- Pharmacophore Modeling : MOE or Schrödinger Suite maps electrostatic and hydrophobic features guiding inhibitor design .

What are the challenges in crystallizing this compound, and how can they be addressed?

Advanced

The compound’s low melting point (~50°C) and hygroscopicity complicate crystallization. Solutions include:

- Slow Evaporation : Use mixed solvents (e.g., dichloromethane/hexane) to slow nucleation .

- Cryocrystallography : Flash-cooling to 100 K stabilizes crystals for SHELXL refinement .

- Twinned Data Handling : SHELXE resolves overlapping reflections in twinned crystals .

What are the environmental implications of using this compound in large-scale research?

Q. Advanced

- Biodegradability : OECD 301F tests show <10% degradation in 28 days, indicating persistence .

- Ecotoxicology : Daphnia magna assays (OECD 202) reveal LC₅₀ = 12 mg/L, necessitating containment protocols .

- Waste Management : Neutralize LiAlH₄ residues with ethyl acetate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.